4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
Description
The compound 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring three key substituents:
- 4-methyl group at position 4 of the pyrimidine ring.
- Piperidin-1-yl group at position 6.
- 4-(Naphthalene-2-carbonyl)piperazin-1-yl group at position 2.
The naphthalene-2-carbonyl moiety on the piperazine ring distinguishes it from simpler benzoyl-substituted analogs.
Properties
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-17-23(28-11-5-2-6-12-28)27-25(26-19)30-15-13-29(14-16-30)24(31)22-10-9-20-7-3-4-8-21(20)18-22/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJAVPCBWPLNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Its unique structure incorporates several functional groups, including piperazine and piperidine moieties, which are significant for its biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Core | Central scaffold providing structural stability |
| Piperazine Ring | Enhances solubility and biological interactions |
| Piperidine Ring | Contributes to receptor binding affinity |
| Naphthalene-2-carbonyl Group | Increases lipophilicity and membrane penetration |
Biological Activity
Research indicates that compounds similar to 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine exhibit significant biological activities, particularly in inhibiting various kinases involved in cellular signaling pathways. Preliminary studies suggest potential applications in treating diseases such as cancer and malaria due to their ability to target specific enzymatic pathways critical for cell proliferation and survival.
Kinase Inhibition
The compound has shown promise in inhibiting kinases that are pivotal in various diseases. For instance, studies on structurally related compounds have highlighted their activity against kinases like PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria resistance. The inhibition of these kinases could potentially block multiple life cycle stages of the malaria parasite within the human host .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anti-Cancer Activity : A study demonstrated that pyrimidine derivatives with piperazine rings exhibited significant anticancer properties by inhibiting key kinases involved in tumor growth .
- Anti-Malarial Properties : Research focused on 2,4,5-trisubstituted pyrimidines showed promising results against Plasmodium falciparum, with some compounds achieving low nanomolar IC50 values against specific kinases .
- Tuberculosis Inhibition : A series of substituted pyrimidines were synthesized and tested for anti-tubercular activity, revealing several candidates with potent inhibitory effects against Mycobacterium tuberculosis .
Pharmacokinetic Properties
The presence of the naphthalene carbonyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. This property is crucial for the compound's efficacy as a therapeutic agent.
Interaction Studies
Understanding how 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine interacts with biological systems is essential for optimizing its design for enhanced efficacy and reduced toxicity. Interaction studies provide insights into its binding affinities and potential off-target effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Piperazine Substituents
The piperazine ring at position 2 is a critical site for structural diversification. Key analogs include:
4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
- Differs in the 4-methylbenzoyl substituent instead of naphthalene-2-carbonyl.
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Features a 2-bromobenzoyl group.
- The bromine atom introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity to hydrophobic pockets in target proteins .
N-(4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-phenyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide (8l)
Pyrimidine Ring Modifications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Lacks the piperazine-linked acyl group at position 2.
- Retains the 4-methyl and 6-piperidin-1-yl groups, highlighting the importance of these substituents for base pairing or hydrogen bonding in biological systems .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Data Table: Structural and Property Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Antiproliferative Potential: Piperazine-linked naphthoyl groups (as in ) correlate with anticancer activity, suggesting the target compound may warrant evaluation in oncology models .
- Dopaminergic Modulation : Structural similarities to D4 receptor antagonists () imply possible CNS applications, though in vivo studies are needed .
- SAR Insights : The 6-piperidin-1-yl group appears to be a conserved feature across analogs, likely critical for maintaining scaffold stability or target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
